3-(1H-1,3-benzodiazol-1-yl)propan-1-amine dihydrochloride
Overview
Description
3-(1H-Benzimidazol-1-yl)propan-1-amine dihydrochloride is a heterocyclic compound with the molecular formula C10H13N3·2HCl. It is a derivative of benzimidazole, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine dihydrochloride typically involves the reaction of benzimidazole with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The final product is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of benzimidazole derivatives.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
3-(1H-Benzimidazol-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)benzimidazole dihydrochloride
- 2-(2-Aminophenyl)-1H-benzimidazole
- 2-Imidazolecarboxaldehyde
- 4-Bromo-1-methyl-1H-imidazole
- 2-(4-Aminophenyl)benzothiazole
- 2-Vinylpyrazine
- 2-(1H-Benzoimidazol-2-yl)-ethylamine
- 2-(2-Hydroxyphenyl)-1H-benzimidazole
- 3-(1H-1,2,3-Triazol-1-yl)-1-propanamine dihydrochloride
Uniqueness
3-(1H-Benzimidazol-1-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole ring and the propylamine side chain allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13;;/h1-2,4-5,8H,3,6-7,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPTTYFFPRTPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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